molecular formula CH7NO B8139708 Ammonia methanol

Ammonia methanol

Cat. No. B8139708
M. Wt: 49.073 g/mol
InChI Key: CBHOOMGKXCMKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087626B2

Procedure details

Dissolve 3-{4-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinolin-6-yl}-acrylic acid methyl ester (0.040 g, 0.1 mmol) in methanol/water (3:1, 2 mL). Add lithium hydroxide (0.010 g, 0.25 mmol) and stir the mixture 18 h. Remove the solvent then load the residue on a SCX resin column with methanol. Elute the column with methanol (50 mL) then with 2 N ammonia/methanol to give the desired product as a pale yellow solid 0.036 g (92%)
Name
3-{4-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinolin-6-yl}-acrylic acid methyl ester
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:31])[CH:4]=[CH:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[CH:11][CH:10]=[C:9]2[C:16]1[C:20]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[N:22]=2)=[N:19][N:18]2[CH2:28][CH2:29][CH2:30][C:17]=12.[OH-].[Li+]>CO.O>[NH3:12].[CH3:1][OH:2].[CH3:27][C:23]1[N:22]=[C:21]([C:20]2[C:16]([C:9]3[C:8]4[C:13](=[CH:14][CH:15]=[C:6]([CH:5]=[CH:4][C:3]([OH:31])=[O:2])[CH:7]=4)[N:12]=[CH:11][CH:10]=3)=[C:17]3[CH2:30][CH2:29][CH2:28][N:18]3[N:19]=2)[CH:26]=[CH:25][CH:24]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
3-{4-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinolin-6-yl}-acrylic acid methyl ester
Quantity
0.04 g
Type
reactant
Smiles
COC(C=CC=1C=C2C(=CC=NC2=CC1)C1=C2N(N=C1C1=NC(=CC=C1)C)CCC2)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0.01 g
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent
WASH
Type
WASH
Details
Elute the column with methanol (50 mL)

Outcomes

Product
Name
Type
product
Smiles
N.CO
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
CC1=CC=CC(=N1)C=1C(=C2N(N1)CCC2)C2=CC=NC1=CC=C(C=C21)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.036 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 181.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.